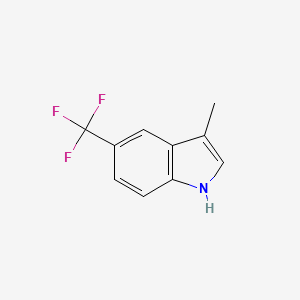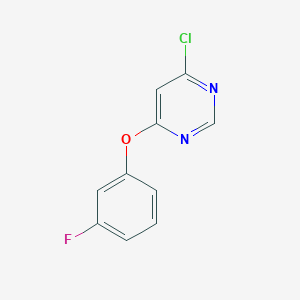
4-(3-Fluorophenoxy)-6-chloropyrimidine
Vue d'ensemble
Description
4-(3-Fluorophenoxy)-6-chloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is an important chemical intermediate that has several applications in the field of medicinal chemistry. This compound has attracted significant attention due to its potential therapeutic properties and its ability to act as an effective inhibitor of various enzymes.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenoxy)-6-chloropyrimidine involves the inhibition of various enzymes. It acts by binding to the active site of the enzyme, thereby preventing its normal functioning. This leads to a decrease in the activity of the enzyme and a subsequent reduction in the biological activity of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluorophenoxy)-6-chloropyrimidine are dependent on the specific enzyme that it inhibits. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while inhibition of phosphodiesterases can lead to an increase in intracellular cyclic nucleotide levels. These effects can have significant implications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3-Fluorophenoxy)-6-chloropyrimidine in laboratory experiments is its ability to selectively inhibit specific enzymes. This allows for the precise modulation of biological activity, which is essential for studying the function of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.
Orientations Futures
There are several future directions that can be explored with respect to 4-(3-Fluorophenoxy)-6-chloropyrimidine. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential use of this compound in the treatment of various diseases, such as cancer and inflammation, can also be explored.
Conclusion
In conclusion, 4-(3-Fluorophenoxy)-6-chloropyrimidine is an important chemical intermediate that has several applications in the field of medicinal chemistry. Its ability to selectively inhibit specific enzymes makes it an essential tool for studying the function of these enzymes. Further research in this area can lead to the development of more potent and selective inhibitors, which can have significant implications in the treatment of various diseases.
Applications De Recherche Scientifique
4-(3-Fluorophenoxy)-6-chloropyrimidine has been extensively studied for its potential therapeutic properties. It has been reported to exhibit significant inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and cyclin-dependent kinases. This compound has also been found to possess anticancer, anti-inflammatory, and antimicrobial properties.
Propriétés
IUPAC Name |
4-chloro-6-(3-fluorophenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-2-7(12)4-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRWBETZRNLTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)-6-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-Dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanamine](/img/structure/B3039242.png)
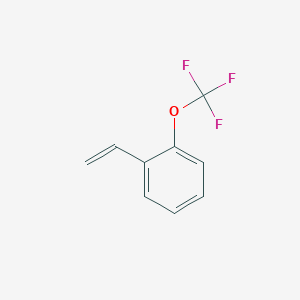
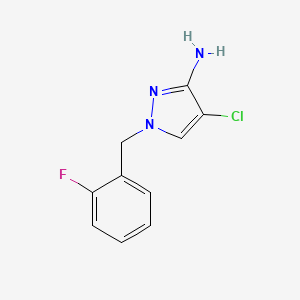
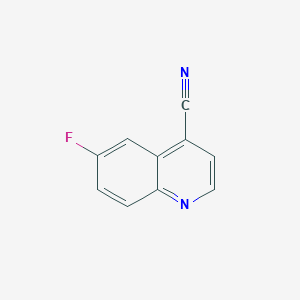

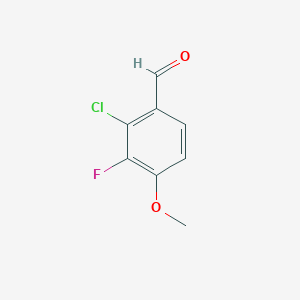
![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)
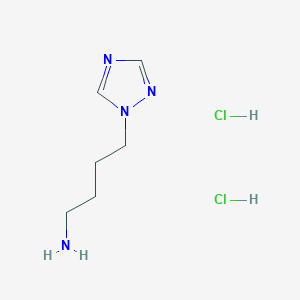
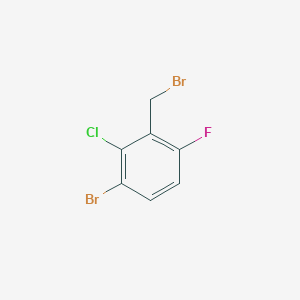
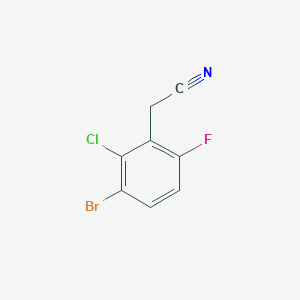
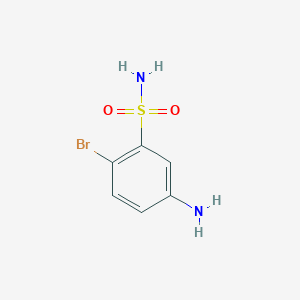
![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)
